Rupatadine trihydrochloride

Description

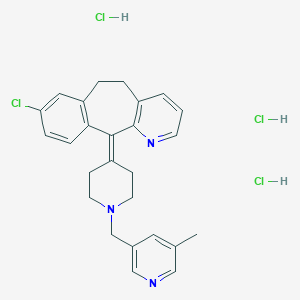

Structure

3D Structure of Parent

Properties

IUPAC Name |

13-chloro-2-[1-[(5-methylpyridin-3-yl)methyl]piperidin-4-ylidene]-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene;trihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26ClN3.3ClH/c1-18-13-19(16-28-15-18)17-30-11-8-20(9-12-30)25-24-7-6-23(27)14-22(24)5-4-21-3-2-10-29-26(21)25;;;/h2-3,6-7,10,13-16H,4-5,8-9,11-12,17H2,1H3;3*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQFOTHHRVVHLEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1)CN2CCC(=C3C4=C(CCC5=C3N=CC=C5)C=C(C=C4)Cl)CC2.Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H29Cl4N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90166109 | |

| Record name | Rupatadine trihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90166109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

525.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156611-76-6 | |

| Record name | Rupatadine trihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0156611766 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rupatadine trihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90166109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RUPATADINE TRIHYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G61C8NZY2T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Derivatization of Rupatadine

Early Synthetic Routes and Associated Challenges

The initial synthesis of rupatadine (B1662895), as disclosed in patent literature, involved a multi-step process that presented significant challenges for commercial-scale production. google.com One of the primary early routes involved the bromination of 3,5-lutidine using N-bromosuccinimide (NBS) in carbon tetrachloride. google.comtandfonline.com The resulting product, 3-(bromomethyl)-5-methyl pyridine (B92270), was then reacted with desloratadine (B1670295). tandfonline.com

This process was hampered by several key drawbacks:

Long Reaction Times: The condensation reaction between the brominated intermediate and desloratadine required a lengthy reaction time of around 18 hours at room temperature. google.com

Formation of Byproducts: The initial bromination step of 3,5-lutidine was not highly selective, leading to the formation of mono-, di-bromo, and other brominated impurities alongside unreacted starting material. tandfonline.comgoogle.com This complicated the process and contributed to the low yield of the desired mono-bromo intermediate. tandfonline.com

Difficult Purification: The crude rupatadine product required extensive purification by column chromatography to isolate the compound of sufficient purity, a technique that is often costly and impractical for large-scale industrial production. google.com

Extensive Workup: The process involved a multi-step extractive workup, further adding to the complexity and cost of production. google.com

These challenges highlighted the need for a more efficient, higher-yielding, and scalable synthetic strategy.

| Feature | Details | Associated Challenges |

| Starting Materials | 3,5-Lutidine, N-bromosuccinimide (NBS), Desloratadine, 4-(dimethylamino)pyridine | Formation of multiple brominated byproducts. tandfonline.comgoogle.com |

| Reaction Time | Approximately 18 hours for the key coupling step. google.com | Long duration makes the process inefficient for commercial scale. |

| Purification Method | Column Chromatography. google.com | Costly, time-consuming, and not ideal for industrial production. |

| Overall Yield | ~40%. google.com | Commercially unviable. |

Advanced Synthetic Approaches to Rupatadine Free Base

To overcome the limitations of early methods, advanced synthetic approaches were developed, focusing on improving yield, reducing reaction times, and simplifying the purification process. A significant advancement involves the N-alkylation of desloratadine using phase transfer catalysis in a biphasic system. google.comwipo.int

The core of modern rupatadine synthesis is the N-alkylation of desloratadine. google.com Desloratadine serves as the key precursor, providing the tricyclic core of the rupatadine molecule. researchgate.net The reaction involves attaching the 5-methyl-3-pyridinylmethyl group to the piperidine (B6355638) nitrogen of desloratadine. google.comnih.gov Instead of the problematic bromination of 3,5-lutidine, more stable intermediates like 3-chloromethyl-5-methyl-pyridine hydrochloride are often prepared and used for the alkylation step. tandfonline.comgoogle.com

A pivotal improvement in the synthesis is the use of Phase Transfer Catalysis (PTC). google.comptfarm.pl This methodology is highly effective for reactions involving reactants located in different immiscible phases, such as an aqueous inorganic base and an organic substrate. google.comptfarm.plphasetransfer.com A phase transfer catalyst, typically a quaternary ammonium (B1175870) salt, facilitates the transfer of the reacting anion from the aqueous phase to the organic phase where the reaction with the substrate occurs. google.comptfarm.pl

For rupatadine synthesis, catalysts such as Tetrabutylammonium bromide (TBAB) or Triethyl benzyl (B1604629) ammonium chloride are employed. google.comgoogle.com The use of PTC significantly accelerates the reaction rate, leading to shorter reaction times (e.g., 6-8 hours) and higher yields, while avoiding the need for harsh reaction conditions. google.com

The PTC-driven N-alkylation is conducted in a biphasic solvent system, which consists of water and a water-immiscible organic solvent. google.comwipo.int The organic solvent dissolves the desloratadine and the alkylating agent, while the aqueous phase contains the inorganic base. google.com Suitable organic solvents include chlorinated hydrocarbons like dichloromethane (B109758) or carbon tetrachloride, and aromatic hydrocarbons such as toluene (B28343) or xylene. google.comgoogle.com This two-phase system allows for easy separation of the product from the inorganic salts and base upon completion of the reaction, simplifying the workup process. google.comphasetransfer.com

Aqueous alkaline conditions are essential for the N-alkylation reaction. An inorganic base, dissolved in the aqueous phase, is required to act as a proton scavenger. google.com A variety of bases can be used, including alkali and alkaline metal hydroxides, carbonates, and bicarbonates. google.comgoogle.com Sodium hydroxide (B78521) (NaOH) and potassium hydroxide (KOH) are commonly preferred due to their low cost and high reactivity. google.com The base ensures that the piperidine nitrogen of desloratadine is sufficiently nucleophilic to react with the alkylating agent. google.com

| Parameter | Description |

| Precursor | Desloratadine. google.com |

| Key Reaction | N-alkylation. google.com |

| Catalysis | Phase Transfer Catalysis (PTC). google.com |

| Catalysts | Quaternary ammonium salts (e.g., Tetrabutylammonium bromide). google.comgoogle.com |

| Solvent System | Biphasic (Water + Water-immiscible organic solvent like Dichloromethane or Toluene). google.comgoogle.com |

| Base | Aqueous solution of an inorganic base (e.g., Sodium Hydroxide). google.com |

| Reaction Time | 6-8 hours. google.com |

| Advantages | Higher yield, shorter reaction time, simplified workup, avoids chromatography. google.com |

Preparation of Rupatadine Trihydrochloride Salt

Once the rupatadine free base is synthesized and purified, it can be converted into various salt forms. The preparation of the trihydrochloride salt is achieved by treating a solution of the rupatadine base with hydrochloric acid. A described method involves the use of diethyl ether saturated with hydrogen chloride (HCl) gas. google.com When this acidic solution is added to rupatadine free base dissolved in a suitable solvent like ethyl acetate, the this compound salt precipitates out of the solution and can be isolated by filtration. google.com This straightforward acid-base reaction provides the desired salt form.

General Principles of Salt Formation from Rupatadine Base

The formation of a salt from a free base is a fundamental acid-base reaction utilized extensively in pharmaceutical sciences to improve the physicochemical properties of a drug substance. Rupatadine is a weakly basic compound, possessing three ionizable basic centers: two aromatic nitrogen atoms (one on the pyridine ring and one on the tricyclic system) and one cyclic aliphatic amine (on the piperidine ring). researchgate.net This polybasic nature allows Rupatadine to react with acids to form various salt forms.

The core principle of salt formation involves the reaction of a basic functional group with an acidic compound. For a stable salt to form, a proton is transferred from the acid to the base. A general guideline, often referred to as the "pKa rule," suggests that for a salt to form efficiently, the difference in the pKa values between the base and the acid (ΔpKa = pKa(base) - pKa(acid)) should be greater than two or three. nih.gov This ensures a high degree of ionization and the formation of a stable ionic bond between the protonated base (cation) and the acid's conjugate base (anion). nih.govamericanpharmaceuticalreview.com

In the case of Rupatadine, these basic nitrogen centers can accept protons from an acid, such as hydrochloric acid or fumaric acid, to form the corresponding salt (e.g., this compound or Rupatadine fumarate). The choice of the acid, or counterion, is critical as it can significantly influence properties such as solubility, dissolution rate, stability, and crystallinity of the final active pharmaceutical ingredient (API). researchgate.net The process typically involves dissolving the Rupatadine free base in a suitable organic solvent and adding the selected acid, also dissolved in a solvent, to induce precipitation or crystallization of the desired salt. google.com

Specific Methods for Trihydrochloride Synthesis

The trihydrochloride salt of Rupatadine involves the protonation of all three basic nitrogen centers within the molecule. A specific method for its preparation has been documented in patent literature. The synthesis starts with the Rupatadine free base, which is dissolved in ethyl acetate. The salt formation is then achieved by introducing a solution of diethyl ether that has been saturated with hydrogen chloride (HCl) gas. google.com This process leads to the formation of this compound, which can be isolated as crystalline solids. google.comnewdrugapprovals.org

| Property | Value | Reference |

| Chemical Formula | C26H26ClN3.3HCl | newdrugapprovals.org |

| Molecular Weight | 525.34 g/mol | newdrugapprovals.org |

| Melting Point | 213-217 °C | newdrugapprovals.org |

| Synthetic Solvents | Ethyl acetate, Diethyl ether (HCl) | google.com |

| Reactant | Rupatadine Base, Hydrogen Chloride | google.com |

Synthesis of Other Rupatadine Salt Forms

Rupatadine fumarate (B1241708) is the commercially marketed form of the drug. google.com Its synthesis involves the reaction of Rupatadine free base with fumaric acid. One described method involves dissolving Rupatadine base in a ketonic solvent, such as acetone. google.com A separate solution of fumaric acid is prepared in an alcohol, typically methanol. The methanolic fumaric acid solution is then added to the Rupatadine solution with stirring at room temperature. The reaction is allowed to proceed for several hours (e.g., 8-10 hours), during which the Rupatadine fumarate salt precipitates as a solid. The product is then collected by filtration, washed with acetone, and dried. google.com An alternative procedure uses ethanol (B145695) as the solvent for both the Rupatadine base and fumaric acid. chemicalbook.com

| Parameter | Description | Reference |

| Reactants | Rupatadine Base, Fumaric Acid | google.com |

| Solvent System | Acetone for Rupatadine base; Methanol for fumaric acid | google.com |

| Reaction Time | 8-10 hours at room temperature | google.com |

| Isolation | Precipitation followed by filtration, washing with acetone, and drying | google.com |

Research into alternative salt forms of Rupatadine has led to the preparation of several other derivatives, including hemipentafumarate, dioxalate, and hemicitrate salts. The general approach for synthesizing these salts is similar to that of other salt forms, relying on the reaction of the Rupatadine base with the corresponding acid in an appropriate solvent system. google.com

A patented method outlines the following procedures:

Hemipentafumarate and Hemicitrate: For these salts, the Rupatadine base is dissolved in ethyl acetate. The respective acids (fumaric acid for hemipentafumarate and citric acid for hemicitrate) are dissolved in methanol. The methanolic acid solution is then added to the Rupatadine solution to form the salt. google.com

Dioxalate: To prepare the dioxalate salt, both the Rupatadine base and oxalic acid are dissolved in ethyl acetate. Combining these solutions leads to the formation of the Rupatadine dioxalate salt. google.com

These explorations highlight the versatility of the Rupatadine base in forming salts with a variety of organic acids, allowing for the potential selection of a form with optimized pharmaceutical properties.

| Salt Form | Rupatadine Solvent | Acid | Acid Solvent | Reference |

| Hemipentafumarate | Ethyl Acetate | Fumaric Acid | Methanol | google.com |

| Dioxalate | Ethyl Acetate | Oxalic Acid | Ethyl Acetate | google.com |

| Hemicitrate | Ethyl Acetate | Citric Acid | Methanol | google.com |

Structural Analogues and Precursor Compounds in Synthetic Pathways

The synthesis of Rupatadine involves several key precursor compounds and results in a structure related to other known molecules. A primary precursor and key structural analogue is Desloratadine . google.comnih.gov Desloratadine is itself an active antihistamine and is also a major metabolite of Rupatadine. nih.gov Many synthetic routes for Rupatadine begin with Desloratadine.

One major synthetic pathway involves the N-alkylation of Desloratadine. google.com In this route, a pyridine-containing side chain is attached to the piperidine nitrogen of the Desloratadine core.

A common precursor for the side chain is 3,5-lutidine (3,5-dimethylpyridine). This compound undergoes free-radical bromination using N-Bromosuccinimide (NBS) to form 3-bromomethyl-5-methylpyridine . google.com This brominated intermediate is then reacted with Desloratadine in a phase-transfer catalyzed N-alkylation reaction to yield Rupatadine. google.com

An alternative route utilizes 5-methylnicotinic acid as a starting material. patsnap.comgoogle.com This acid is first converted to its methyl ester, which is then reduced to form (5-methylpyridin-3-yl)methanol. patsnap.com This alcohol can be converted to a halide (e.g., chloride) and subsequently used to alkylate Desloratadine. newdrugapprovals.orgchemicalbook.com

Therefore, the key precursors in Rupatadine synthesis are Desloratadine and a reactive form of the 5-methyl-3-pyridinylmethyl side chain, derived from either 3,5-lutidine or 5-methylnicotinic acid.

Mechanistic Insights into Rupatadine S Pharmacological Actions

Histamine (B1213489) H1 Receptor Antagonism at a Molecular Level

Rupatadine (B1662895) demonstrates a high affinity for peripheral histamine H1 receptors, where it acts as a potent, selective, and long-acting antagonist. orlpedia.grnih.gov Its activity has been extensively characterized through various in vitro and in vivo models.

The binding affinity of rupatadine for the histamine H1 receptor has been quantified in several studies. In binding assays using guinea pig cerebellum membranes, rupatadine shows a high affinity for the H1 receptor, with a reported apparent inhibition constant (Ki app) of 0.10 µM (100 nM). nih.gov Other studies report a Ki value of 102 nM. dustri.comadooq.com For the human H1 receptor, rupatadine has a pKi of 8.4, and it has been shown to have a residence time at the receptor that is more than 10-fold longer than that of desloratadine (B1670295). nih.gov In some binding assays, rupatadine and its active metabolite, desloratadine, have demonstrated similar antihistaminic potency, with Ki app values of 26 nM and 22 nM, respectively. portico.org

Rupatadine's selectivity for the H1 receptor is a key characteristic. Studies have confirmed that it does not have significant effects on acetylcholine, serotonin, or leukotriene D4 receptors. nih.govnih.govresearchgate.net

| Compound | Receptor/Tissue Source | Ki Value | Reference |

|---|---|---|---|

| Rupatadine | Guinea Pig Cerebellum (H1) | 102 nM | nih.govdustri.com |

| Rupatadine | Human H1 Receptor | pKi = 8.4 | nih.gov |

| Rupatadine | Binding Assay | 26 nM (Ki app) | portico.org |

| Desloratadine | Human H1 Receptor | pKi = 9.1 | nih.gov |

| Desloratadine | Binding Assay | 22 nM (Ki app) | portico.org |

| Loratadine (B1675096) | Guinea Pig Cerebellum (H1) | 127 nM | nih.govdustri.com |

| Terfenadine | Guinea Pig Cerebellum (H1) | 144 nM | nih.govdustri.com |

In functional in vitro models, rupatadine acts as a competitive antagonist at the H1 receptor. termedia.pl This has been demonstrated in the classic guinea pig ileum contraction assay, where histamine induces smooth muscle contraction. nih.govdustri.com Rupatadine effectively inhibits this histamine-induced contraction in a concentration-dependent manner. nih.gov The antagonism is competitive, as evidenced by a parallel rightward shift in the histamine concentration-response curve without a reduction in the maximum response. slideshare.net

In this model, rupatadine was found to be significantly more potent than several other antihistamines, with an IC50 (the concentration required to inhibit 50% of the response) of 3.8 nM. nih.govdustri.com Studies measuring its competitive antagonism yielded a pA2 value of 9.29, which indicates a high antagonistic potency at the H1 receptor. nih.govresearchgate.net The pA2 value is a measure of the affinity of a competitive antagonist for its receptor. nih.gov

| Compound | IC50 (nM) | Relative Potency (vs. Rupatadine) | Reference |

|---|---|---|---|

| Rupatadine | 3.8 | 1 | nih.gov |

| Cetirizine (B192768) | 90 | 23.7 | nih.gov |

| Loratadine | 286 | 75.3 | nih.gov |

| Terfenadine | 362 | 95.3 | nih.gov |

A hallmark of second-generation antihistamines like rupatadine is their selective action on peripheral H1 receptors over those in the central nervous system (CNS). dustri.com This selectivity minimizes sedative effects. nih.gov Studies in guinea pigs have shown that rupatadine exhibits strong selectivity for binding to H1 receptors in lung tissue compared to those in the brain (cerebellum). nih.gov This peripheral selectivity is similar to that of loratadine, whereas older antihistamines like hydroxyzine (B1673990) show no differentiation between central and peripheral receptors, and diphenhydramine (B27) binds only weakly to lung receptors. nih.gov The lack of significant CNS effects is further supported by animal studies where high doses of rupatadine did not alter spontaneous motor activity. nih.gov

Platelet-Activating Factor (PAF) Receptor Antagonism

In addition to its potent antihistaminic activity, rupatadine is a distinct antagonist of the platelet-activating factor (PAF) receptor. drugbank.comscilit.com PAF is a phospholipid mediator involved in inflammatory and allergic processes, contributing to increased vascular permeability and bronchoconstriction. orlpedia.grmdpi.com

Rupatadine's interaction with the PAF receptor has been characterized through radioligand binding assays and functional studies. It inhibits the binding of [3H]WEB-2086 to rabbit platelet membranes with an apparent Ki value of 0.55 µM (550 nM). nih.govadooq.comresearchgate.net

Its functional antagonism of the PAF receptor is demonstrated by its ability to competitively inhibit PAF-induced platelet aggregation. nih.govresearchgate.net In a study using washed rabbit platelets, rupatadine showed competitive antagonism with a pA2 value of 6.68. nih.govresearchgate.net In human platelet-rich plasma, rupatadine inhibited PAF-induced aggregation with an IC50 value of 0.68 µM. nih.govdustri.comresearchgate.net

| Parameter | Model System | Value | Reference |

|---|---|---|---|

| Ki (app) | [3H]WEB-2086 binding to rabbit platelet membranes | 0.55 µM (550 nM) | nih.govresearchgate.net |

| pA2 | PAF-induced aggregation in washed rabbit platelets | 6.68 | nih.govresearchgate.net |

| IC50 | PAF-induced aggregation in human platelet-rich plasma | 0.68 µM | nih.govdustri.com |

The PAF antagonist action of rupatadine is confirmed by its inhibition of PAF-induced platelet aggregation across various in vitro models. portico.org It selectively inhibits aggregation induced by PAF, without affecting aggregation caused by other agents like ADP or arachidonic acid at concentrations up to 100 µM. nih.govdustri.comresearchgate.net This demonstrates the specificity of its action on the PAF receptor pathway.

The inhibitory potency of rupatadine on PAF-induced platelet aggregation varies slightly depending on the model used, with reported IC50 values of 0.20 µM in washed rabbit platelets, 2.9 µM in rabbit platelet-rich plasma, and 0.29 µM in dog whole blood. portico.org The anti-PAF activity of rupatadine is significantly greater than that of other second-generation antihistamines, which generally show little to no effect. portico.org Furthermore, ex vivo studies in healthy volunteers have shown that rupatadine can inhibit PAF-induced platelet aggregation by 82%. mdpi.comresearchgate.net

Comprehensive Anti-inflammatory and Anti-allergic Cellular Mechanisms

Rupatadine exerts its effects through a variety of cellular mechanisms that collectively contribute to its anti-inflammatory and anti-allergic properties. These include the stabilization of mast cells, modulation of cytokine and chemokine release, and inhibition of inflammatory cell chemotaxis.

Rupatadine has been shown to inhibit the degranulation of mast cells, a critical event in the allergic cascade, in response to both immunological and non-immunological triggers. researchgate.net This stabilization prevents the release of pre-formed mediators, such as histamine, and newly synthesized inflammatory molecules. nih.gov Studies have demonstrated that rupatadine can inhibit histamine and cytokine secretion from human mast cells in response to allergic, immune, and neuropeptide triggers. nih.govnih.govresearchgate.net This inhibitory effect on mast cell activation is a key component of its pharmacological action. nih.govresearchgate.net The anti-PAF activity of rupatadine may also contribute to the inhibition of mast cells, particularly if PAF has an autocrine stimulatory effect on these cells. nih.gov

In laboratory studies, rupatadine has been shown to inhibit the release of mediators from human mast cells stimulated by various triggers, including IgE/anti-IgE (an immunological stimulus) and substance P (a non-immunological stimulus). nih.govresearchgate.net This broad-spectrum inhibition of mast cell activation underscores its potential utility in a range of allergic and inflammatory conditions. nih.gov

Rupatadine's anti-inflammatory effects are further underscored by its ability to modulate the release of a wide array of cytokines and chemokines from various immune cells.

Research has consistently shown that rupatadine can inhibit the release of several pro-inflammatory cytokines. In human mast cell lines and cord blood-derived mast cells, rupatadine has been found to inhibit the secretion of Interleukin-5 (IL-5), Interleukin-6 (IL-6), Interleukin-8 (IL-8), Interleukin-10 (IL-10), Interleukin-13 (IL-13), and Tumor Necrosis Factor-alpha (TNF-α). researchgate.netnih.govnih.govresearchgate.net Rupatadine has also demonstrated inhibitory effects on Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF) production. researchgate.net

For instance, in human leukemic mast cells (HMC-1), rupatadine inhibited IL-6 release. nih.govnih.govresearchgate.net In another human mast cell line (LAD2), it inhibited the release of IL-8. nih.govnih.govresearchgate.net Furthermore, in human cord blood-derived cultured mast cells, rupatadine was shown to inhibit the release of IL-6, IL-8, IL-10, IL-13, and TNF-α. nih.govnih.govresearchgate.net

Inhibition of Pro-inflammatory Cytokine Release by Rupatadine

| Cytokine | Cell Type | Stimulus | Observed Effect | Reference |

|---|---|---|---|---|

| IL-5 | Not Specified | Not Specified | Inhibition of production | researchgate.net |

| IL-6 | Human Leukemic Mast Cells (HMC-1) | Interleukin-1 (IL-1) | Inhibited release | nih.govnih.govresearchgate.net |

| IL-8 | Human Mast Cells (LAD2) | Substance P | Inhibited release | nih.govnih.govresearchgate.net |

| IL-10 | Human Cord Blood-Derived Mast Cells | IgE/anti-IgE | Inhibited release | nih.govnih.govresearchgate.net |

| IL-13 | Human Cord Blood-Derived Mast Cells | IgE/anti-IgE | Inhibited release | nih.govnih.govresearchgate.net |

| TNF-α | Human Mast Cells (HMC-1), Canine Skin Mast Cells | Not Specified | Reduced release | researchgate.net |

| GM-CSF | Not Specified | Not Specified | Inhibition of production | researchgate.net |

In addition to cytokines, rupatadine has been shown to inhibit the release of other important inflammatory mediators. Specifically, it has been demonstrated to inhibit the release of Leukotriene C4 (LTC4) from peritoneal rat mast cells. nih.gov Leukotrienes are potent lipid mediators that contribute to bronchoconstriction and inflammation in allergic diseases.

Rupatadine also exhibits an inhibitory effect on the secretion of Vascular Endothelial Growth Factor (VEGF). nih.govresearchgate.net Studies on the human mast cell line LAD2 have shown that rupatadine can inhibit the release of VEGF. nih.govnih.govresearchgate.net VEGF is a potent mediator of vascular permeability and angiogenesis, and its inhibition may contribute to the reduction of edema and inflammation associated with allergic reactions. nih.gov

A crucial aspect of the late-phase allergic reaction is the infiltration of inflammatory cells, such as eosinophils and neutrophils, into the site of allergic inflammation. Rupatadine has been shown to interfere with this process by inhibiting the chemotaxis of these cells. researchgate.net

Inhibition of Inflammatory Cell Chemotaxis by Rupatadine

| Cell Type | Chemoattractant | Observed Effect | Reference |

|---|---|---|---|

| Eosinophils | Human Eotaxin | Inhibition of chemotaxis | nih.gov |

| Neutrophils | Platelet-Activating Factor (PAF) | Inhibition of chemotaxis | nih.gov |

| Neutrophils | Leukotriene B4 (LTB4) | Inhibition of chemotaxis | nih.gov |

Nuclear Factor-kappa B (NF-κB) Activity Modulation and Downstream Effects

Rupatadine trihydrochloride exerts significant anti-inflammatory effects through the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway. nih.govnih.govnih.gov NF-κB is a critical transcription factor that governs the expression of numerous genes involved in inflammation, immune responses, and cell survival. Rupatadine has been shown to inhibit NF-κB activity, leading to a reduction in the production of downstream inflammatory mediators. nih.govnih.gov

In a murine model of sepsis-induced acute liver injury, pretreatment with rupatadine markedly suppressed the hepatic expression of the NF-κBp65 subunit. nih.gov This inhibition was associated with a significant decrease in the levels of upstream signaling molecules, including Toll-like receptor 4 (TLR4) and myeloid differentiation primary-response protein 88 (MYD88). nih.gov The downstream consequence of this NF-κB inhibition was a notable reduction in the hepatic levels of the pro-inflammatory cytokine Interleukin-6 (IL-6). nih.gov

Similarly, in a rat model of gentamicin-induced nephrotoxicity, rupatadine administration effectively inactivated renal NF-κB proteins. nih.gov This action was central to its protective effects, as it suppressed the intracellular Platelet-activating factor (PAF)/NF-κB/caspase-3 pathway. The downstream effects of this modulation included a decrease in proinflammatory mediators and a reduction in apoptosis. nih.gov Studies have also noted rupatadine's ability to reduce NF-κB expression in models of l-arginine-induced acute pancreatitis. researchgate.net This consistent inhibition of the NF-κB pathway across different disease models underscores a key mechanism of rupatadine's broad anti-inflammatory properties.

| Disease Model | Key Molecular Target | Observed Effect of Rupatadine | Downstream Consequence | Reference |

|---|---|---|---|---|

| Sepsis-Induced Liver Injury (mice) | NF-κBp65 | Marked suppression of hepatic expression | Decreased hepatic levels of IL-6 | nih.gov |

| Gentamicin-Induced Nephrotoxicity (rats) | Renal NF-κB proteins | Inactivation | Suppression of proinflammatory mediators and apoptosis | nih.gov |

| l-arginine-induced Acute Pancreatitis | NF-κB | Reduced expression | Reduction in proinflammatory cytokines | researchgate.net |

Attenuation of Senescence Pathways in Disease Models (e.g., p53/p21-dependent pathway)

This compound has demonstrated the ability to attenuate cellular senescence, a process implicated in the pathogenesis of chronic diseases like pulmonary fibrosis. plos.orgnih.gov Research has specifically highlighted its role in modulating the p53/p21-dependent senescence pathway, a critical regulator of the cell cycle in response to stress and damage. nih.gov

In rodent models of pulmonary fibrosis induced by bleomycin (B88199) (BLM) or silica, rupatadine's therapeutic action has been linked to its attenuation of premature cellular senescence. nih.gov Treatment with rupatadine protected against the activation of the p53/p21-dependent pathway both in vivo and in vitro. nih.gov In fibrotic lung tissue from mice, rupatadine administration decreased the expression and activity of both p53 and p21. researchgate.net Furthermore, it markedly reduced the number of DNA-damaged senescent cells, as indicated by a decrease in γ-H2A.X foci and diminished p21 expression in the lungs. researchgate.net

In vitro studies using cultured lung epithelial cells further elucidated this mechanism. Rupatadine was found to inhibit cellular senescence induced by either BLM or Platelet-activating factor (PAF). nih.gov A key downstream effect of this inhibition was the reduced secretion of factors associated with the Senescence-Associated Secretory Phenotype (SASP), including the pro-inflammatory cytokine IL-6 and PAF itself. plos.orgnih.gov This suggests that rupatadine not only prevents the onset of senescence but also mitigates the pro-inflammatory microenvironment sustained by senescent cells. plos.orgnih.gov The anti-fibrotic action of rupatadine is therefore attributed, in significant part, to its ability to promote the resolution of inflammation and fibrosis by attenuating the PAF-mediated p53/p21-dependent senescence response. nih.gov

| Model System | Inducing Agent | Effect on Pathway Components | Overall Outcome | Reference |

|---|---|---|---|---|

| Fibrotic Mice Lung Tissue (in vivo) | Bleomycin (BLM) | Decreased expression/activity of p53 and p21 | Reduced number of DNA-damaged senescent cells | researchgate.net |

| Cultured Lung Epithelial Cells (in vitro) | Bleomycin (BLM) | Inhibition of cellular senescence | Reduced secretion of SASP factors (IL-6, PAF) | plos.orgnih.gov |

| Cultured Lung Epithelial Cells (in vitro) | Platelet-activating factor (PAF) | Inhibition of cellular senescence | Reduced secretion of SASP factors (IL-6, PAF) | plos.orgnih.gov |

Preclinical Pharmacological Characterization of Rupatadine Trihydrochloride

In Vitro Pharmacokinetic Studies

Rupatadine (B1662895) exhibits a high degree of binding to plasma proteins, a characteristic that significantly influences its distribution within the body. In preclinical studies involving rats and dogs, as well as in human plasma, the plasma protein binding of rupatadine is consistently high, ranging from 98% to 99%. nih.govtga.gov.auresearchgate.net Specifically, binding to human plasma proteins has been reported to be between 98.5% and 99.0%. drugbank.com

Despite this extensive binding to plasma proteins, rupatadine is characterized by a wide and rapid distribution into tissues. nih.govtga.gov.auresearchgate.net This is evidenced by its high volume of distribution, which was found to be approximately 7 L/kg in rats and 3 L/kg in dogs following intravenous administration. tga.gov.au This suggests that despite being largely bound in the bloodstream, the compound effectively reaches and distributes to target tissues and receptors. nih.gov

| Species | Binding Percentage (%) | Reference |

|---|---|---|

| Human | 98–99 | nih.govresearchgate.net |

| Rat | 98–99 | tga.gov.au |

| Dog | 98–99 | tga.gov.au |

Rupatadine undergoes significant presystemic metabolism, primarily in the liver, following oral administration. nih.gov The biotransformation of the compound occurs through several key metabolic pathways. nih.gov In vitro studies using human liver microsomes have identified the cytochrome P450 isoenzyme CYP3A4 as the primary enzyme responsible for its metabolism. nih.govdrugbank.comnih.gov Other CYP enzymes, including CYP2C9, CYP2C19, and CYP2D6, are also involved, but to a lesser degree. drugbank.com

The main biotransformation processes for rupatadine include:

Oxidative processes nih.govresearchgate.net

N-dealkylation of the piperidine (B6355638) nitrogen nih.govresearchgate.net

Hydroxylation at the 3-, 5-, and 6-positions of its tricyclic ring system nih.govwikipedia.org

Oxidation of the pyridine-methyl group to form a carboxylic acid nih.gov

These metabolic conversions result in the formation of several metabolites, with desloratadine (B1670295) and its hydroxylated derivatives being the most significant. nih.govnih.gov

| Metabolic Pathway | Primary Enzyme | Other Enzymes | Key Metabolites | Reference |

|---|---|---|---|---|

| Oxidation | CYP3A4 | CYP2C9, CYP2C19, CYP2D6 | Hydroxylated metabolites | nih.govdrugbank.com |

| N-dealkylation | CYP3A4 | - | Desloratadine | nih.govresearchgate.net |

| Hydroxylation | CYP3A4 | - | 3-hydroxydesloratadine, 5-hydroxydesloratadine, 6-hydroxydesloratadine | nih.govwikipedia.org |

Desloratadine : This metabolite is formed through the N-dealkylation of rupatadine's piperidine nitrogen. researchgate.net Desloratadine itself is a known second-generation antihistamine with selective H1 receptor antagonist activity. nih.govdrugbank.comnih.gov

Hydroxydesloratadine Metabolites : Further metabolism of desloratadine leads to the formation of hydroxylated derivatives, including 3-hydroxydesloratadine, 5-hydroxydesloratadine, and 6-hydroxydesloratadine. researchgate.netwikipedia.org The hydroxylation of the tricyclic ring system of desloratadine results in these active metabolites. researchgate.net Both desloratadine and its hydroxylated forms retain activity as H1 receptor antagonists. researchgate.netdrugbank.com

The pharmacological activity of these metabolites suggests that the clinical effects of rupatadine administration are due to the combined actions of the parent drug and its active metabolic products. nih.govresearchgate.net

In Vivo Preclinical Pharmacodynamics in Animal Models

In vivo animal models have demonstrated rupatadine's potent antagonism of histamine-induced effects. nih.gov In rodent models, rupatadine effectively blocked key physiological responses triggered by histamine (B1213489) administration.

Hypotension in Rats : Rupatadine administered intravenously demonstrated a dose-dependent inhibition of histamine-induced hypotension in rats, with a median inhibitory dose (ID50) of 1.4 mg/kg. nih.govresearchgate.net

Bronchoconstriction in Guinea Pigs : In guinea pigs, intravenous rupatadine effectively blocked histamine-induced bronchoconstriction, showing an ID50 of 113 µg/kg. nih.govresearchgate.net

These findings from preclinical animal studies confirm the compound's strong in vivo antihistaminic properties. nih.gov

| Animal Model | Physiological Response | ID50 (i.v.) | Reference |

|---|---|---|---|

| Rat | Hypotension | 1.4 mg/kg | nih.govresearchgate.net |

| Guinea Pig | Bronchoconstriction | 113 µg/kg | nih.govresearchgate.net |

In addition to its antihistaminic activity, rupatadine is a dual antagonist that also potently inhibits the effects of Platelet-Activating Factor (PAF). nih.gov Preclinical studies in animal models have substantiated its anti-PAF activity in vivo.

Hypotension in Rats : Rupatadine showed significant efficacy in blocking PAF-induced hypotension in rats. Following intravenous administration, the ID50 for this effect was 0.44 mg/kg, indicating greater potency against PAF-induced hypotension compared to histamine-induced hypotension. nih.govresearchgate.net

Bronchoconstriction in Guinea Pigs : In the guinea pig model, rupatadine was highly potent in inhibiting PAF-induced bronchoconstriction, with an intravenous ID50 of 9.6 µg/kg. nih.govresearchgate.net

These results highlight rupatadine's dual mechanism of action, effectively counteracting key pathological responses mediated by both histamine and PAF in preclinical settings. nih.gov

| Animal Model | Physiological Response | ID50 (i.v.) | Reference |

|---|---|---|---|

| Rat | Hypotension | 0.44 mg/kg | nih.govresearchgate.net |

| Guinea Pig | Bronchoconstriction | 9.6 µg/kg | nih.govresearchgate.net |

Assessment of Cardiovascular System Effects in Preclinical Species (e.g., ECG parameters, blood pressure, pulse rate in rats, guinea pigs, and dogs)

Preclinical evaluation of rupatadine trihydrochloride has extensively investigated its impact on the cardiovascular system across multiple species to establish its safety profile. In comprehensive studies involving rats, guinea pigs, and dogs, the administration of rupatadine at doses significantly exceeding therapeutic levels in humans demonstrated a notable lack of adverse cardiovascular effects. nih.gov Specifically, doses more than 100 times the recommended human dose did not produce any clinically relevant alterations in key cardiovascular parameters. nih.govnih.gov

In these preclinical models, there were no observed effects on electrocardiogram (ECG) parameters, including the QTc, PR, or QRS intervals. nih.gov Furthermore, mean blood pressure and heart rate remained unaffected by rupatadine administration. nih.gov The compound was not associated with the induction of arrhythmias or any other cardiovascular complications in these animal models. nih.govnih.gov In vitro studies further support these findings. Neither rupatadine nor its primary metabolite, desloratadine, affected the cardiac action potential in isolated dog Purkinje fibers at concentrations at least 2,000 times greater than the maximum concentration (Cmax) achieved after a standard 10-mg dose in humans. nih.govnih.govresearchgate.net Similarly, the concentrations of rupatadine required to block the hERG (human ether-a-go-go-related gene) potassium channel in vitro were almost 2,000-fold higher than the serum concentrations observed following therapeutic administration in human volunteers. nih.govnih.gov

Modulation of Allergic Inflammation in Specific Animal Organ Models (e.g., ovalbumin-sensitized bronchi in guinea pigs)

Rupatadine's potent anti-allergic and anti-inflammatory activities have been demonstrated in various preclinical animal models that simulate aspects of the human allergic response. A key characteristic of rupatadine is its dual antagonism of both histamine H1 receptors and platelet-activating factor (PAF) receptors, which are crucial mediators in allergic inflammation. termedia.plscilit.com

In vivo studies have shown rupatadine's ability to inhibit key allergic responses in specific organs. For instance, in guinea pigs, rupatadine effectively inhibited PAF-induced bronchoconstriction. dustri.com This model is critical for assessing a compound's potential to alleviate the airway narrowing characteristic of allergic asthma. The potent inhibition of bronchospasm highlights rupatadine's significant PAF-antagonizing effect in the pulmonary system. dustri.com Further studies in dogs demonstrated that rupatadine could inhibit edema induced by both histamine and PAF, showcasing its dual activity in modulating vascular permeability, a hallmark of the early-phase allergic reaction. researchgate.net The compound's anti-inflammatory effects also include the inhibition of mast cell degranulation and the chemotaxis of eosinophils and neutrophils, which are critical cellular events in the late phase of allergic reactions. nih.govresearchgate.net

Investigation of Therapeutic Potential in Non-Allergic Inflammatory Models (e.g., pulmonary fibrosis in rodents)

The therapeutic utility of rupatadine has been explored beyond allergic conditions in preclinical models of non-allergic inflammation, such as chemically-induced pulmonary fibrosis in rodents. nih.govnih.gov In studies using bleomycin- and silica-induced pulmonary fibrosis models, rupatadine demonstrated significant anti-fibrotic and anti-inflammatory effects. nih.govnih.govplos.org

Administration of rupatadine to rodents with established pulmonary fibrosis promoted the resolution of both inflammation and fibrosis in a dose-dependent manner. nih.govnih.gov This was evidenced by reductions in the inflammation score, decreased collagen deposition, and attenuation of epithelial-mesenchymal transformation within the lung tissue. nih.govnih.govplos.org Furthermore, rupatadine treatment led to a reduction in the infiltration and expression of inflammatory cells and cytokines, such as TNF-α and TGF-β, in the fibrotic lung tissue. nih.govplos.orgresearchgate.net

These structural and cellular improvements translated into functional benefits, as rupatadine-treated animals showed improved lung function and a significant decrease in mortality. nih.govnih.govplos.org The anti-fibrotic action of rupatadine is linked to its ability to attenuate PAF-mediated premature cellular senescence, a key pathway in the pathogenesis of fibrosis. nih.govnih.gov These findings suggest that rupatadine holds promise as a potential therapeutic agent for devastating fibrotic diseases. nih.govnih.gov

Comparative Preclinical Pharmacology

Comparison with Other Second-Generation Antihistamines (e.g., loratadine (B1675096), cetirizine (B192768), terfenadine, fexofenadine, ebastine, desloratadine, levocetirizine)

In preclinical pharmacological studies, rupatadine has been compared extensively with other second-generation antihistamines, demonstrating a distinct and often more potent profile. A key differentiator is its dual antagonism of both histamine H1 and PAF receptors. nih.gov

In models of histamine-induced guinea pig ileum contraction, rupatadine was found to be significantly more effective than its counterparts. Its effectiveness was approximately 24 times greater than that of cetirizine, 75 times greater than loratadine, and 95 times greater than terfenadine. dustri.com Regarding its anti-PAF activity, rupatadine's effect is significantly higher than that of other antihistamines like loratadine, cetirizine, and terfenadine, which show little to no PAF antagonism. nih.gov For example, in preventing PAF-induced bronchospasms in guinea pigs, rupatadine is about 30 times more effective than loratadine. dustri.com It is also 10 times more effective than loratadine at preventing PAF-induced hypotension in rats. dustri.com While clinical comparisons show rupatadine to be at least as effective as cetirizine, loratadine, ebastine, and desloratadine in managing symptoms of allergic rhinitis, its unique preclinical profile with potent anti-PAF activity suggests a broader mechanism of action. openaccessjournals.comnih.gov

Table 1: Preclinical Comparative Potency of Rupatadine vs. Other Second-Generation Antihistamines

| Parameter | Rupatadine | Loratadine | Cetirizine | Terfenadine |

|---|---|---|---|---|

| Inhibition of Histamine-Induced Guinea Pig Ileum Contraction (IC50) | 3.8 nM | 286 nM | 90 nM | 362 nM |

| Inhibition of PAF-Induced Bronchospasm in Guinea Pigs (IC50) | 0.0096 mg/kg | ≥ 0.3 mg/kg | Not Reported | Not Reported |

| Inhibition of PAF-Induced Hypotension in Rats (IC50) | 0.44 mg/kg | > 5 mg/kg | Not Reported | Not Reported |

| Anti-PAF Activity (Thrombocyte Aggregation) | Significantly Higher | Low | Low | Low |

Comparative Analysis with Other PAF Antagonists (e.g., CV-3988, Ginkgolide B)

When compared with specific PAF antagonists, rupatadine's preclinical profile shows competitive activity. In in vitro models evaluating the inhibition of PAF-induced thrombocyte aggregation, rupatadine's anti-PAF activity was found to be lower than that of the specific PAF antagonists WEB-2086 and Ginkgolide B. nih.gov

However, in functional in vivo models, rupatadine demonstrates potent effects that are comparable or superior to other PAF antagonists. For instance, in a rodent model of bleomycin-induced pulmonary fibrosis, rupatadine exhibited superior therapeutic efficacy compared to the PAF receptor antagonist CV-3988. nih.govnih.gov While CV-3988 alone did not significantly reduce hydroxyproline (B1673980) content (a marker of collagen deposition) in fibrotic lung tissue, rupatadine treatment resulted in a significant reduction. nih.gov This suggests that rupatadine's combined anti-histaminic and anti-PAF properties may offer a therapeutic advantage over single-mechanism PAF antagonists in complex inflammatory conditions like pulmonary fibrosis. nih.gov The PAF antagonist effects of rupatadine were reported to be near those of WEB-2086 in other in vivo models. researchgate.net

Table 2: Preclinical Comparative Efficacy of Rupatadine vs. Other PAF Antagonists

| Model / Parameter | Rupatadine | CV-3988 | Ginkgolide B |

|---|---|---|---|

| Inhibition of PAF-Induced Thrombocyte Aggregation (in vitro) | Active | Not Reported | More Potent |

| Bleomycin-Induced Pulmonary Fibrosis (in vivo) | Superior Therapeutic Efficacy | Less Efficacious | Not Reported |

| Reduction of Hydroxyproline in Fibrotic Lung Tissue (in vivo) | Significant Reduction | No Significant Reduction | Not Reported |

Advanced Research Methodologies and Future Directions in Rupatadine Trihydrochloride Studies

Innovative In Vitro Research Models for Mechanistic Elucidation

Modern in vitro systems are transitioning from two-dimensional (2D) cell monolayers to complex, multi-cellular architectures that more accurately replicate human tissue environments. These models are instrumental in dissecting the molecular pathways modulated by rupatadine (B1662895).

While foundational research on rupatadine has utilized conventional 2D cell cultures, the next frontier lies in the application of three-dimensional (3D) models. To date, specific studies applying 3D cultures, organoids, or organs-on-a-chip to rupatadine research are not extensively documented in published literature. However, the potential of these systems is significant for future investigations.

3D cell culture systems, such as spheroids and organoids, can mimic the complex spatial architecture and microenvironment of human tissues. frontiersin.org For rupatadine, lung or skin organoids could provide critical insights into its anti-inflammatory effects by modeling the intricate interactions between epithelial cells, immune cells, and the extracellular matrix during an allergic response. frontiersin.org Organs-on-a-chip, which are microfluidic devices containing living cells that recreate the physiological functions of an organ, could be used to study rupatadine's effects on vascular permeability in response to histamine (B1213489) or PAF in a dynamic, physiologically relevant system. These advanced models represent a promising future direction for mechanistic studies, offering the potential to bridge the gap between preclinical in vitro data and clinical outcomes more effectively than traditional 2D systems.

| Cell Line/Culture | Stimulus | Mediator(s) Inhibited | Key Findings |

| LAD2 (Human Mast Cell Line) | Substance P | Histamine, IL-8, VEGF | Rupatadine (10-50 µM) inhibited the release of histamine by 88%, IL-8 by 80%, and VEGF by 73%. researchgate.net |

| LAD2 (Human Mast Cell Line) | Platelet-Activating Factor (PAF) | Histamine, IL-8, TNF-α | Pretreatment with rupatadine (25 µmol/L) significantly inhibited the PAF-stimulated release of these mediators. nih.gov |

| HMC-1 (Human Mast Cell Line) | Interleukin-1 (IL-1) | IL-6 | Rupatadine (10-50 µM) inhibited IL-6 release by up to 80%. researchgate.net |

| hCBMCs (Primary Human Cord Blood-derived Mast Cells) | IgE/anti-IgE | IL-6, IL-8, IL-10, IL-13, TNF-α | Rupatadine demonstrated inhibition of multiple cytokines upon allergic stimulation. researchgate.net |

| Dispersed Canine Skin Mast Cells | A23187, Concanavalin A, anti-IgE | Histamine | Rupatadine showed potent inhibition of histamine release with IC50 values of 0.7 µM, 3.2 µM, and 1.5 µM, respectively. |

Sophisticated In Vivo Animal Models for Pathophysiological Insights

While traditional animal models have been invaluable in establishing the primary pharmacological profile of rupatadine, more sophisticated genetically engineered models are essential for precise target validation and for exploring its effects in complex disease pathologies. nih.govnih.gov

Histamine H1 Receptor (H1R) Knockout Mice: Strains of mice in which the Hrh1 gene has been rendered inoperative are available. jax.orgjax.org These H1R-KO mice can be used to unequivocally demonstrate which effects of rupatadine are solely dependent on H1 receptor antagonism. For example, administering rupatadine to these mice in an allergy model would reveal its H1-independent effects, presumably mediated by the PAF receptor. nih.gov

Platelet-Activating Factor Receptor (PAFR) Knockout Mice: Similarly, PAFR-deficient mice have been generated and are used to study the physiological and pathophysiological roles of PAF. nih.govresearchgate.net These models would be critical for validating rupatadine's anti-PAF activity in vivo. By comparing the response to an inflammatory challenge in wild-type versus PAFR-KO mice treated with rupatadine, researchers can confirm that its inhibitory effects on processes like vascular leakage and eosinophil chemotaxis are indeed mediated through the PAF receptor. researchgate.netportico.org

The use of these transgenic models represents a crucial future direction for providing definitive validation of rupatadine's dual mechanism of action in a complex in vivo setting.

Understanding where a drug distributes in the body and how it engages with its target in real-time is fundamental to optimizing its therapeutic action. Advanced imaging techniques offer non-invasive, quantitative methods to study these parameters in vivo. While specific imaging studies on rupatadine's biodistribution are not yet widely published, the methodologies have been established for other H1-receptor antagonists.

Positron Emission Tomography (PET) is a highly sensitive molecular imaging technique that can be used to quantify receptor occupancy. nih.govnih.gov By developing a radiolabeled form of rupatadine or using a radiolabeled ligand that competes for the H1 or PAF receptor (such as [¹¹C]-doxepin for H1R), PET imaging could be employed. nih.govradiologykey.com Such studies would allow for the direct visualization and quantification of rupatadine's binding to its target receptors in peripheral tissues (like the lungs and skin) as well as in the central nervous system. nih.gov This approach would provide invaluable data on the dose-dependent target engagement, the duration of receptor blockade, and the correlation between receptor occupancy and therapeutic effect. snmjournals.org This methodology would also be instrumental in definitively measuring the extent of rupatadine's blood-brain barrier penetration, providing precise data to support its classification as a non-sedating antihistamine. nih.gov

Computational Chemistry and Molecular Modeling for Structure-Activity Relationship (SAR)

Computational chemistry and molecular modeling are indispensable tools in modern drug discovery, allowing for the rational design of new molecules and the detailed exploration of drug-receptor interactions at an atomic level. nih.govmdpi.com These techniques have been applied to understand the unique structural features of rupatadine that contribute to its potent dual-activity profile.

The crystal structure of the H1 receptor has provided a template for detailed molecular modeling and structure-based drug design. nih.gov Studies comparing rupatadine to its metabolite, desloratadine (B1670295), have sought to identify the structural motifs responsible for rupatadine's distinct pharmacology, particularly its long residence time at the H1 receptor. acs.org By synthesizing and testing various analogues of rupatadine, researchers can build robust Structure-Activity Relationship (SAR) models. These models elucidate how specific chemical modifications to the rupatadine scaffold affect its binding affinity and kinetics at both the H1 and PAF receptors. acs.org

For example, a study exploring analogues of rupatadine identified key structural features that influence its residence time at the H1 receptor, a critical factor for its long duration of action. acs.org

| Compound | Modification from Rupatadine Structure | H1R Binding Affinity (pKi) |

| Desloratadine | Precursor; lacks the substituted pyridine-methyl group on the piperidine (B6355638) ring | 9.1 |

| Rupatadine | N/A | 8.2 |

| Analogue 12 | Benzene group on piperidine ring | 8.5 |

| Analogue 13 | Cyclohexane group instead of benzene on piperidine ring | 8.3 |

| Analogue 14 | Methylene-linked cyclobutyl group on piperidine ring | 8.9 |

Data adapted from a study on rupatadine analogues, illustrating how structural changes impact receptor binding affinity. acs.org

Furthermore, molecular docking simulations have been used to explore the binding of rupatadine to its target receptors and to screen for potential off-target interactions. nih.govnih.gov These computational approaches not only help to explain the basis of rupatadine's dual antagonism but also guide the design of future molecules with improved potency, selectivity, and pharmacokinetic properties. mdpi.com

Ligand-Receptor Docking and Dynamics Simulations

Computational methods such as ligand-receptor docking and molecular dynamics simulations are crucial for elucidating the precise molecular interactions between Rupatadine and its target receptors. These in silico approaches offer insights into the binding affinity and stability of the drug-receptor complex, which are fundamental to its therapeutic efficacy.

Recent molecular docking studies have provided a structural basis for the interaction of Rupatadine with the histamine H1 receptor. acs.orgnih.gov By utilizing the crystal structure of the H1 receptor, these studies have elucidated the probable binding modes of Rupatadine, highlighting key amino acid residues within the binding pocket that are essential for its antagonist activity. acs.org For instance, docking simulations have suggested that steric complementarity within the ligand-binding pocket plays a significant role in the affinity and kinetic profile of Rupatadine and its analogues. nih.gov

Molecular dynamics simulations can further enhance these static docking models by introducing the dynamic nature of the biological environment. These simulations can predict the conformational changes in both the ligand and the receptor over time, providing a more realistic representation of the binding event. Such studies are pivotal for understanding the prolonged duration of action observed with Rupatadine. acs.orgnih.gov

Future research in this area will likely focus on developing more refined models of Rupatadine's interaction with both the histamine H1 and PAF receptors. The use of advanced computational techniques will be instrumental in designing novel derivatives of Rupatadine with enhanced binding kinetics and specificity, potentially leading to improved therapeutic outcomes.

Table 1: Molecular Docking Scores of Rupatadine with Viral and Parasitic Protein Targets

| Target Protein | Organism | Docking Score (kcal/mol) |

|---|---|---|

| RNA-dependent RNA Polymerase | SARS-CoV-2 | -5.0 to -8.3 (range for H1-antihistamines) |

| β-tubulin (colchicine-binding site) | Toxocara canis | 67.15 |

This table is based on data from in silico studies and indicates the potential for Rupatadine to interact with targets beyond its primary receptors. mdpi.comturkjps.org

Quantitative Structure-Activity Relationships (QSAR) for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling represents a powerful computational tool for predicting the biological activity of chemical compounds based on their molecular structures. While specific QSAR models for Rupatadine trihydrochloride are not extensively reported in the literature, the principles of QSAR can be applied to explore the structural requirements for its dual antihistaminic and anti-PAF activities.

The development of a robust QSAR model for Rupatadine would involve the compilation of a dataset of structurally related compounds with their corresponding biological activities. By analyzing this data, it would be possible to identify the key molecular descriptors that govern the therapeutic efficacy of these compounds. This information is invaluable for the rational design of new drug candidates with optimized pharmacological profiles.

Future directions in this field include the application of three-dimensional QSAR (3D-QSAR) and other advanced chemometric techniques to build more accurate predictive models. These models could be employed in virtual screening campaigns to identify novel compounds with potential dual H1 and PAF receptor antagonism, thereby accelerating the drug discovery process.

Omics Approaches for Comprehensive Biological Characterization

The advent of "omics" technologies, including proteomics, transcriptomics, and genomics, has revolutionized our ability to study the systemic effects of drugs. These high-throughput approaches offer a holistic view of the molecular changes induced by Rupatadine, providing a deeper understanding of its mechanism of action and potential off-target effects.

Proteomic Profiling of Cellular Responses to Rupatadine Treatment

Proteomics, the large-scale study of proteins, can be employed to investigate the changes in protein expression and post-translational modifications in response to Rupatadine treatment. By comparing the proteomes of treated and untreated cells or tissues, researchers can identify protein networks and signaling pathways that are modulated by the drug.

While specific proteomic studies on Rupatadine are limited, this methodology holds significant promise for future research. For example, proteomic analysis of immune cells treated with Rupatadine could reveal novel anti-inflammatory mechanisms beyond its known receptor antagonism. Furthermore, proteomics could be instrumental in identifying biomarkers that predict a patient's response to Rupatadine therapy, thereby facilitating a personalized medicine approach.

Transcriptomic and Genomic Analyses of Gene Expression Modulation

Transcriptomics and genomics provide a comprehensive overview of how Rupatadine may influence gene expression. Studies have begun to explore the impact of Rupatadine on the expression of genes involved in the allergic and inflammatory response.

A study investigating the effect of Rupatadine on histamine-induced gene expression in a rat paw model demonstrated that Rupatadine can effectively prevent the upregulation of the histamine H1 receptor (H1R) and bradykinin B2 receptor (B2R) genes. researchgate.netnih.gov This suggests that Rupatadine's therapeutic effects may, in part, be mediated by its ability to modulate the expression of key inflammatory receptors. researchgate.netnih.gov

Future research will likely involve more comprehensive transcriptomic analyses, such as RNA sequencing, to obtain a global view of the gene expression changes induced by Rupatadine in various cell types and tissues. This will not only enhance our understanding of its pharmacological effects but may also uncover novel therapeutic indications.

Table 2: Effect of Rupatadine on Gene Expression in a Rat Paw Model of Histamine-Induced Inflammation

| Gene | Effect of Histamine | Effect of Rupatadine + Histamine |

|---|---|---|

| Histamine H1 Receptor (H1R) | Upregulation | Prevention of Upregulation |

| Bradykinin B2 Receptor (B2R) | Upregulation | Prevention of Upregulation |

| Bradykinin B1 Receptor (B1R) | Less Affected | Not Specified |

This table summarizes the findings of a study on the modulatory effects of Rupatadine on the gene expression of inflammatory receptors. researchgate.netnih.gov

Investigation of Potential Synergistic or Additive Pharmacological Effects

The unique dual-action profile of this compound opens up possibilities for synergistic or additive therapeutic effects when co-administered with other pharmacological agents. Investigating these potential interactions is a key area of future research.

Co-administration Studies with Complementary Pharmacological Agents (e.g., natural compounds with PAF antagonism like Ginkgo biloba)

The co-administration of Rupatadine with natural compounds that exhibit complementary pharmacological activities, such as PAF antagonism, is an intriguing area of investigation. Ginkgo biloba, for instance, contains ginkgolides which are known to be potent PAF antagonists. nih.govresearchgate.net

Theoretically, the combination of Rupatadine with a natural PAF antagonist like Ginkgo biloba could lead to a more profound inhibition of PAF-mediated inflammatory pathways. This could be particularly beneficial in conditions where PAF plays a significant pathological role. While direct studies on the co-administration of Rupatadine and Ginkgo biloba are lacking, the concept is supported by the growing interest in the therapeutic potential of combining conventional pharmaceuticals with herbal medicines. nih.govmdpi.comnih.gov

Future research should focus on in vitro and in vivo studies to evaluate the potential synergistic or additive effects of such combinations. These studies would need to carefully assess both the efficacy and the safety of the co-administration of Rupatadine with natural compounds.

Mechanistic Basis of Combined Receptor Antagonism

This compound's therapeutic efficacy stems from its unique ability to act as a dual antagonist for both the histamine H1 receptor and the platelet-activating factor (PAF) receptor. researchgate.netwikipedia.org This dual antagonism provides a broader spectrum of anti-inflammatory and anti-allergic effects compared to single-receptor antagonists. patsnap.com The mechanistic basis of this combined action is rooted in its specific molecular interactions and binding kinetics with both receptors.

One of the key mechanistic features of rupatadine's interaction with the H1 receptor is its remarkably long residence time. nih.govacs.org This prolonged engagement with the receptor likely contributes to its long duration of action, which has been observed to antagonize histamine-induced flare responses for up to 72 hours, well beyond the time its plasma levels are detectable. nih.govacs.org This extended pharmacodynamic effect, despite a shorter pharmacokinetic half-life, underscores the importance of drug-target binding kinetics in its clinical efficacy. Docking studies suggest that the flexibility of rupatadine's structure may allow for an optimal fit within the H1 receptor binding pocket, potentially contributing to this prolonged interaction. nih.gov The interaction is thought to involve a salt bridge between the basic amine of rupatadine and the aspartate residue D107(3.32) in the receptor, a crucial interaction for high-affinity binding. acs.org

Rupatadine's antagonism of the PAF receptor is also competitive, as demonstrated in studies of PAF-induced platelet aggregation. researchgate.net It exhibits a pA2 of 6.68 ± 0.08 in washed rabbit platelets. researchgate.net This anti-PAF activity is notably higher than that of other antihistamines like loratadine (B1675096), cetirizine (B192768), and terfenadine. nih.gov The dual blockade of both histamine and PAF receptors means that rupatadine can inhibit a wider array of inflammatory processes, from vasodilation and increased vascular permeability induced by histamine to the potent pro-inflammatory and pro-thrombotic effects of PAF. patsnap.com

Table 1: Comparative Binding Affinities of Rupatadine and Other Antihistamines

| Compound | Receptor | Binding Affinity (Ki in nM) | Assay Details |

|---|---|---|---|

| Rupatadine | Histamine H1 | 102 | Dissociation constant from guinea pig ileum contraction |

| Loratadine | Histamine H1 | 127 | Dissociation constant from guinea pig ileum contraction |

| Terfenadine | Histamine H1 | 144 | Dissociation constant from guinea pig ileum contraction |

Exploration of Novel Therapeutic Applications and Targets

Recent research has begun to explore the therapeutic potential of this compound beyond its established indications, focusing on its role in fibrotic diseases, cellular senescence, and its broader modulatory effects on inflammatory pathways independent of histamine and PAF.

Role of Rupatadine in Fibrotic Diseases and Senescence

Emerging evidence strongly suggests a beneficial role for rupatadine in mitigating fibrotic processes, particularly in the lungs and liver. This anti-fibrotic action appears to be linked to its ability to attenuate cellular senescence, a state of irreversible cell cycle arrest that contributes to aging and age-related diseases.

In preclinical models of pulmonary fibrosis, rupatadine has been shown to reduce collagen deposition, improve lung function, and decrease the infiltration of inflammatory cells. plos.org A key mechanism underlying this effect is the attenuation of PAF-mediated premature senescence. plos.org Rupatadine treatment has been found to protect against the activation of the p53/p21-dependent senescence pathway both in vivo and in vitro. plos.org By inhibiting this pathway, rupatadine can reduce the number of senescent cells in fibrotic lung tissue. plos.org

Furthermore, rupatadine has demonstrated anti-fibrotic potential in the liver. Studies have shown that it can ameliorate diethylnitrosamine-induced liver fibrosis in rats by attenuating the PAF/NF-κB p65/TGF-β1 signaling pathway. nih.govresearchgate.net Transforming growth factor-beta 1 (TGF-β1) is a potent pro-fibrotic cytokine, and by inhibiting its elevation, rupatadine can prevent the activation of hepatic stellate cells, a key event in liver fibrosis. nih.govresearchgate.net

Potential Modulatory Effects on Non-Histamine/Non-PAF Inflammatory Pathways

Rupatadine's anti-inflammatory properties extend beyond its primary targets. It has been shown to modulate several key inflammatory pathways that are not directly dependent on histamine or PAF.

One of the most significant of these is the nuclear factor-kappa B (NF-κB) signaling pathway. nih.govresearchgate.netnih.govnih.gov NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes. Rupatadine has been shown to suppress the activation of NF-κB in various models, including sepsis-induced liver injury and gentamicin-induced nephrotoxicity. nih.govnih.gov This inhibition of NF-κB leads to a downstream reduction in the production of pro-inflammatory cytokines and adhesion molecules. nih.gov

Rupatadine also exerts a broad inhibitory effect on the release of a variety of cytokines and chemokines from mast cells and other immune cells. researchgate.netnih.govnih.gov Studies have demonstrated its ability to inhibit the secretion of interleukins (IL-1, IL-4, IL-5, IL-6, IL-8, IL-10, IL-13, IL-17), tumor necrosis factor-alpha (TNF-α), and granulocyte-macrophage colony-stimulating factor (GM-CSF). nih.govplos.orgresearchgate.netnih.govnih.govresearchgate.net For instance, in human umbilical vein endothelial cells, rupatadine showed a potent inhibitory effect on the secretion of IL-6 and IL-8. nih.gov

Moreover, recent research has highlighted rupatadine's ability to modulate other signaling pathways, such as the TLR4/MYD88 and AKT/PI3K pathways in the context of sepsis-induced liver injury. researchgate.netnih.gov It has also been found to suppress the Hedgehog and HIF-1α/VEGF signaling pathways, which are involved in angiogenesis and fibrosis. nih.govresearchgate.net In the context of isoproterenol-induced heart failure, rupatadine has been shown to modulate the Th17/Tregs balance by boosting the Akt pathway. frontiersin.orgnih.gov

Table 2: Effects of Rupatadine on Various Inflammatory Mediators and Pathways

| Mediator/Pathway | Effect of Rupatadine | Context/Model |

|---|---|---|

| NF-κB | Inhibition | Sepsis-induced liver injury, Gentamicin-induced nephrotoxicity, Liver fibrosis |

| TGF-β1 | Inhibition | Liver fibrosis, Pulmonary fibrosis |

| IL-6 | Inhibition | Human mast cells, Human umbilical vein endothelial cells, Pulmonary fibrosis |

| IL-8 | Inhibition | Human mast cells, Human umbilical vein endothelial cells |

| TNF-α | Inhibition | Human mast cells, Pulmonary fibrosis |

| p53/p21 Senescence Pathway | Attenuation | Pulmonary fibrosis |

| TLR4/MYD88/AKT/PI3K | Modulation | Sepsis-induced liver injury |

| Hedgehog/HIF-1α/VEGF | Suppression | Liver fibrosis |

Q & A

Basic Research Questions

Q. What analytical methods are recommended for assessing the purity and stability of Rupatadine trihydrochloride in preclinical formulations?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is commonly used, following protocols similar to USP standards for related hydrochloride compounds. Parameters include a C18 column, mobile phase (e.g., acetonitrile-phosphate buffer, pH 3.0), and detection at 220–240 nm. Calibration curves should be validated for linearity (R² > 0.99) across 50–150% of the target concentration . Stability studies require forced degradation under heat, light, and acidic/alkaline conditions to identify impurities, with acceptance criteria set at ≤0.1% for unknown peaks .

Q. How can researchers optimize in vitro assays to evaluate the dual histamine and PAF antagonist activity of this compound?

- Methodological Answer : Use competitive binding assays with radiolabeled histamine (H1 receptor) and platelet-activating factor (PAF) in human cell lines (e.g., HEK-293 transfected with H1 receptors). IC₅₀ values should be calculated using nonlinear regression, with positive controls (e.g., Loratadine for H1, WEB-2086 for PAF). Ensure reproducibility by triplicate runs and normalizing data to vehicle controls .

Q. What are the critical parameters for synthesizing this compound with high enantiomeric purity?

- Methodological Answer : Chiral resolution via diastereomeric salt formation (e.g., using L-tartaric acid) or asymmetric catalysis (e.g., BINAP-ruthenium complexes). Monitor enantiomeric excess (ee) using chiral HPLC (Chiralpak AD-H column) or polarimetry. Optimize reaction temperature (20–25°C) and solvent polarity (e.g., ethanol/water mixtures) to minimize racemization .

Advanced Research Questions

Q. What experimental strategies resolve discrepancies between in vitro potency and in vivo efficacy data for this compound?

- Methodological Answer : Conduct pharmacokinetic-pharmacodynamic (PK/PD) modeling to correlate plasma concentrations (Cₘₐₓ, AUC) with target engagement (e.g., histamine-induced wheal suppression). Address bioavailability issues by testing formulations with cyclodextrins or lipid nanoparticles. Use knockout rodent models to isolate receptor-specific effects .

Q. How should researchers design studies to investigate this compound’s pH-dependent solubility and protein binding interactions?

- Methodological Answer : Perform equilibrium solubility assays across pH 1–7.4 (simulating gastrointestinal and plasma conditions) using shake-flask methods. For protein binding, use ultrafiltration or equilibrium dialysis with human serum albumin (HSA) at 40 mg/mL. Analyze free drug concentrations via LC-MS/MS and apply the Rosenthal plot for binding affinity calculations .

Q. What statistical approaches are recommended for meta-analyses of contradictory clinical trial data on this compound’s efficacy?

- Methodological Answer : Use random-effects models to account for heterogeneity between studies. Calculate standardized mean differences (SMDs) for symptom scores (e.g., Total Nasal Symptom Score) and assess publication bias via funnel plots. Stratify analyses by dose, patient demographics, and study duration to identify confounding variables .

Methodological Guidance for Data Interpretation

Q. How can researchers validate this compound’s off-target effects in transcriptomic or proteomic datasets?

- Methodological Answer : Apply pathway enrichment analysis (e.g., DAVID, KEGG) to omics data, focusing on histamine/PAF-unrelated pathways (e.g., MAPK, NF-κB). Use CRISPR-Cas9 silencing of candidate off-target genes (e.g., TRPV1) in cell-based assays to confirm functional relevance. Thresholds for significance: adjusted p < 0.05 and fold change > 2 .

Q. What protocols ensure reproducibility in chronic toxicity studies of this compound?

- Methodological Answer : Follow OECD Guideline 452: Dose rodents at 10×, 30×, and 100× the human equivalent dose (HED) for 6–12 months. Monitor hematological, hepatic, and renal parameters monthly. Include positive controls (e.g., acetaminophen for hepatotoxicity) and blind histopathological assessments to reduce bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.